(R)-propargylglycinol hydrochloride
Description
(R)-Propargylglycinol hydrochloride is a chiral amino alcohol hydrochloride salt, characterized by a propargyl group (–C≡CH) and a glycinol backbone (a glycine derivative with a hydroxyl group). The compound’s hydrochloride form enhances its solubility and stability, making it suitable for applications in asymmetric synthesis, pharmaceutical intermediates, and biochemical research . Its chiral (R)-configuration is critical for stereoselective reactions, particularly in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 |
Synonyms |
(R)-2-aminopent-4-yn-1-ol hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Propargylglycinol Hydrochloride
The enantiomeric pair, (R)- and (S)-propargylglycinol hydrochloride, exhibits identical molecular formulas but differs in spatial configuration, leading to distinct biochemical interactions.
Key Insight : While both enantiomers share identical pricing and synthesis complexity, the (S)-enantiomer’s discontinuation by CymitQuimica suggests lower demand or challenges in stability or efficacy .
Structural Analogues: Positional Isomers and Substituted Amino Alcohols
Compounds like 2-DPCA and 4-DPCA (Fig. 1 in ) highlight the impact of substituent position on physicochemical properties.
Research Finding: The propargyl group in (R)-propargylglycinol enhances reactivity in click chemistry compared to alkyl-substituted analogs like 4-DPCA .
Functional Group Comparison: Hydrochloride Salts
Hydrochloride salts of amino alcohols are common in pharmaceuticals. A comparison with lecarnidipine hydrochloride (Fig. 3–5 in ) and cyproheptadine hydrochloride (Fig. 2 in ) reveals divergent applications.
Insight: Unlike lecarnidipine, (R)-propargylglycinol hydrochloride lacks direct therapeutic use but is pivotal in synthesizing enantiopure APIs.
Research and Commercial Implications
- Synthetic Utility : The (R)-enantiomer’s role in stereoselective catalysis is unmatched by its structural analogs .
- Market Trends : Uniform pricing for (R)- and (S)-enantiomers suggests comparable production costs, but market discontinuation of the (S)-form hints at niche applicability .
- Safety Protocols : Handling requires precautions against propargyl group reactivity, akin to guidelines for propargyl alcohol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
